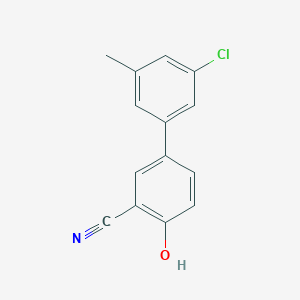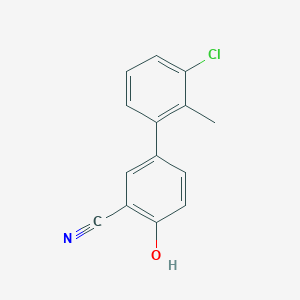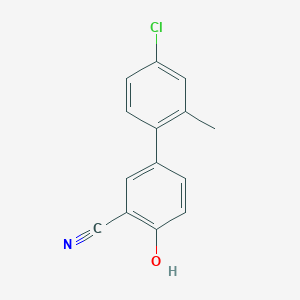
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95%
Vue d'ensemble
Description
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% (CMPCC) is a phenolic compound that has been widely used in scientific research due to its unique properties. CMPCC is a highly versatile compound that can be used in a variety of applications, including synthesis, biochemical and physiological research.
Applications De Recherche Scientifique
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It has also been used in biochemical and physiological research, as it has been shown to have a variety of effects on cells and organisms. 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been used to study the effects of oxidative stress, inflammation, and cell death. It has also been used to study the effects of various toxins and environmental pollutants.
Mécanisme D'action
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been shown to have a variety of effects on cells and organisms. The exact mechanism of action is not yet fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450, glycogen synthase kinase 3β, and glutathione S-transferase. It has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in certain cell types.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been shown to have a variety of effects on cells and organisms. It has been shown to induce oxidative stress and cell death, as well as to inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been shown to have a variety of effects on the immune system, including the inhibition of T-cell proliferation and the stimulation of macrophage activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% is a highly versatile compound that can be used in a variety of applications. One of the main advantages of using 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been shown to have a variety of effects on cells and organisms, making it a useful tool for studying the effects of various compounds and environmental pollutants. However, 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% is a highly reactive compound and must be handled with care. Additionally, its effects on cells and organisms can vary depending on the concentration and duration of exposure.
Orientations Futures
There are a variety of potential future directions for 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% research. One potential area of research is to further study the mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% and to determine its exact effects on cells and organisms. Additionally, further research could be conducted to determine the optimal concentration and duration of exposure for 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95%. Additionally, 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% could be used in combination with other compounds in order to study the synergistic effects of multiple compounds on cells and organisms. Finally, further research could be conducted to determine the potential therapeutic applications of 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95%.
Méthodes De Synthèse
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% can be synthesized via a variety of methods. One of the most common methods is the reaction of 4-chloro-2-methylphenol with sodium cyanide in an aqueous solution of sodium hydroxide. This reaction is typically carried out at a temperature of around 80°C and a pH of 12-13. The reaction is complete when the reaction mixture has a yellowish color and a pH of around 7. The reaction can be stopped by adding hydrochloric acid to the mixture.
Propriétés
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-4-12(15)2-3-14(9)11-5-10(8-16)6-13(17)7-11/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUSXAHJJBCLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684811 | |
| Record name | 4'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-3-cyanophenol | |
CAS RN |
1262003-50-8 | |
| Record name | 4'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















